molecular formula C22H29MnN4Na3O14P2 B10752335 Trisodium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese

Trisodium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese

Cat. No.: B10752335
M. Wt: 759.3 g/mol
InChI Key: NBHBBGSKOXRZSD-UHFFFAOYSA-K
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Description

This manganese-containing compound features a complex polycyclic structure with pyridine rings, carboxymethyl groups, and phosphate moieties. The trisodium salt formulation enhances aqueous solubility, making it suitable for biomedical applications, particularly as a paramagnetic contrast agent for magnetic resonance imaging (MRI). Its structure suggests high relaxivity (ability to enhance MRI contrast) due to the branched ligand architecture, which may slow molecular tumbling and increase interaction with water protons.

Properties

Molecular Formula

C22H29MnN4Na3O14P2

Molecular Weight

759.3 g/mol

IUPAC Name

trisodium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese

InChI

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;;3*+1/p-3

InChI Key

NBHBBGSKOXRZSD-UHFFFAOYSA-K

Canonical SMILES

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].[Na+].[Na+].[Na+].[Mn]

Origin of Product

United States

Biological Activity

The compound Trisodium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese is a complex manganese-based compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure combining elements of manganese with multiple functional groups, including carboxymethyl and hydroxyl moieties. Such structural diversity suggests potential interactions with biological targets, particularly in enzymatic and metabolic pathways.

  • Enzyme Modulation : Manganese is known to play a crucial role in various enzymatic reactions, particularly those involving superoxide dismutase (SOD), which protects against oxidative stress. The presence of the phosphate group may enhance the compound's ability to modulate enzyme activity through phosphorylation pathways.
  • Antioxidant Properties : The hydroxyl groups present in the structure can contribute to antioxidant activity by scavenging free radicals. This property is vital in preventing cellular damage and maintaining cellular homeostasis.
  • Cytotoxicity : Preliminary studies have indicated that manganese complexes can exhibit cytotoxic effects on various cancer cell lines. For instance, manganese tricarbonyl complexes have shown selective cytotoxicity against tumor cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

Case Studies and Research Findings

  • Antitumor Activity : A study examining manganese complexes reported significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and MDCK (canine kidney) cells, with IC50 values indicating effective concentrations for inhibition .
  • Antibacterial Activity : Manganese complexes have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain manganese compounds inhibit biofilm formation and bacterial growth, making them candidates for further development as antibacterial agents .
  • Inhibition of Biofilm Formation : Research indicates that manganese(II) complexes can inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections where biofilms are prevalent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSignificant cytotoxicity against cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Biofilm InhibitionInhibition of biofilm formation in pathogens
AntioxidantScavenging of free radicalsGeneral knowledge

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Manganese complexes have been investigated for their anticancer properties. Studies indicate that certain manganese complexes exhibit cytotoxic effects on cancer cells through mechanisms such as reactive oxygen species (ROS) generation and modulation of cellular signaling pathways. For instance, a manganese complex demonstrated selective uptake into HT29 human colon cancer cells, showing significant cytotoxicity comparable to established chemotherapeutic agents like 5-fluorouracil .

2. MRI Contrast Agents
Manganese ions are known for their role as contrast agents in magnetic resonance imaging (MRI). The stability and relaxivity of manganese complexes make them suitable candidates for enhancing MRI signals. Research has shown that rigid chelating agents can form stable Mn(II) complexes that provide improved imaging contrast without significant toxicity to biological tissues .

Catalytic Applications

1. Organic Synthesis
Manganese complexes are utilized as catalysts in various organic reactions. They facilitate processes such as oxidation and hydrogenation due to their ability to stabilize transition states and lower activation energy barriers. For example, manganese-catalyzed reactions have been employed in the synthesis of fine chemicals and pharmaceuticals, demonstrating high efficiency and selectivity .

2. Environmental Remediation
Manganese compounds can also play a role in environmental applications, particularly in the degradation of pollutants. Their catalytic properties enable the breakdown of hazardous organic compounds in wastewater treatment processes. Studies have indicated that manganese complexes can effectively catalyze the oxidation of organic pollutants under mild conditions, contributing to cleaner industrial practices .

Material Science Applications

1. Nanomaterials
The incorporation of manganese into nanomaterials enhances their magnetic and electronic properties, making them suitable for applications in data storage and sensors. Manganese-doped nanoparticles have shown promise in improving the performance of photovoltaic cells and batteries due to their unique electronic characteristics .

2. Bioactive Materials
Manganese complexes are being explored for use in bioactive materials, particularly in drug delivery systems. Their ability to interact with biological molecules enables targeted delivery of therapeutic agents, improving efficacy while minimizing side effects. Research into the synthesis of manganese-containing polymers has revealed potential applications in tissue engineering and regenerative medicine .

Data Tables

Application AreaSpecific Use CaseFindings/Results
MedicinalAnticancer activitySelective cytotoxicity in cancer cells
MRI Contrast AgentsImaging enhancementImproved relaxivity and stability
Organic SynthesisCatalytic reactionsHigh efficiency in fine chemical synthesis
Environmental RemediationPollutant degradationEffective oxidation of organic pollutants
Material ScienceNanomaterialsEnhanced magnetic/electronic properties
Bioactive MaterialsDrug delivery systemsTargeted delivery with reduced side effects

Case Studies

Case Study 1: Manganese Complexes in Cancer Therapy
A study investigated the uptake and cytotoxicity of a specific manganese complex on various cancer cell lines. Results showed that the complex induced apoptosis through ROS generation, highlighting its potential as a therapeutic agent against malignancies.

Case Study 2: Manganese as an MRI Contrast Agent
Research focused on a newly developed manganese-based contrast agent demonstrated significantly enhanced imaging quality in preclinical models compared to traditional gadolinium-based agents, with lower toxicity profiles.

Chemical Reactions Analysis

Aqueous Dissociation and Ionic Behavior

The compound dissociates in aqueous solutions, releasing sodium ions and phosphate groups while maintaining manganese coordination. The dissociation facilitates its role as a pH buffer and ionic stabilizer in biological systems.

Key reactions :
Na3[MnL]3Na++[MnL]3\text{Na}_3[\text{MnL}] \rightarrow 3\text{Na}^+ + [\text{MnL}]^{3-}
where L\text{L} represents the organic ligand.

Phosphate groups further hydrolyze under acidic conditions:
R-O-PO32+H2OR-OH+HPO42\text{R-O-PO}_3^{2-} + \text{H}_2\text{O} \rightarrow \text{R-OH} + \text{HPO}_4^{2-}

Redox Activity of Manganese Center

The manganese (II) core undergoes oxidation to Mn(III) in the presence of oxidizing agents (e.g., peroxides), enabling antioxidant properties .

Redox potential :

EnvironmentOxidation StateRedox PairApplication
Physiological pHMn(II) ↔ Mn(III)Scavenges ROS Chemoprotection
High pH (>9)Mn(III) dominantForms Mn-O complexesCatalysis

This redox flexibility is critical for mitigating oxidative stress in biological systems .

Ligand Substitution and Stability

The carboxymethyl and pyridine groups form a hexadentate ligand, creating a stable Mn(II) chelate with a high stability constant (Ka1020K_a \sim 10^{20}) . Competing ligands (e.g., EDTA) displace Mn(II) under acidic conditions:

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between the target compound and analogous manganese-based agents:

Compound Name Structure Chelate Type Mn Oxidation State Primary Application Stability Notable Side Effects
Trisodium;[4-[[carboxymethyl-...]methyl phosphate;manganese (Target) Branched polycyclic ligand with pyridine, carboxymethyl, and phosphate groups Polyaminocarboxylate III MRI contrast (potential) High (strong chelation) Low (reduced Mn release)
Mangafodipir Trisodium Linear dipyridoxyl diphosphate ligand Linear II/III Liver-specific MRI Moderate (prone to dechelation) Transient side effects (e.g., nausea)
Mn-DTPA (Manganese diethylenetriaminepentaacetate) Linear polyaminocarboxylate Linear II Experimental MRI/angiography Low (rapid renal clearance) Limited data
Manganese(III)-labeled Nanobialys Toroidal nanoparticles with porphyrin-Mn complexes Macrocyclic (porphyrin) III Targeted theranostic delivery High (kinetically stable) None reported in preclinical studies

Key Research Findings

  • Relaxivity: The target compound’s branched structure may confer higher relaxivity (R1) compared to linear agents like Mn-DTPA, as observed in similarly structured nanobialys .
  • Stability : The carboxymethyl and phosphate groups likely enhance manganese binding, reducing dechelation risks seen in mangafodipir trisodium .
  • Toxicity : Manganese’s role as a natural enzyme cofactor suggests lower systemic toxicity compared to gadolinium-based agents, but free Mn²⁺ can still cause neurotoxicity. The target compound’s stability mitigates this risk .
  • Biodistribution : Unlike liver-specific mangafodipir, the target compound’s solubility and smaller size may enable broader tissue penetration, akin to Mn-DTPA .

Pharmacokinetic and Pharmacodynamic Insights

  • Nanobialys Comparison: While nanobialys offer targeted delivery and high stability due to their macrocyclic porphyrin structure, the target compound’s smaller size avoids nanoparticle-associated clearance issues .
  • Clinical Relevance : Mangafodipir’s transient side effects highlight the need for stable chelation, a strength of the target compound. Preclinical MRI studies on similar agents show enhanced contrast in cardiac and hepatic tissues .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for this manganese-containing phosphate complex, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step coordination chemistry under controlled pH and temperature. For example, analogous pyridine-based complexes use copper sulfate and sodium sulfite catalysts in THF/water systems to facilitate ligand-metal binding . Post-synthesis, purity validation requires HPLC (≥98% purity threshold) coupled with spectroscopic techniques (e.g., 1H^1H-NMR, IR) to confirm structural integrity. Mass spectrometry (MS) further verifies molecular weight alignment with theoretical values .

Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Resolves proton environments in pyridine and phosphate moieties.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., P=O, Mn-O bonds).
  • X-ray Diffraction (XRD) : Resolves crystallographic details of the manganese coordination sphere.
  • Electron Paramagnetic Resonance (EPR) : Probes manganese’s oxidation state and ligand field effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved PPE, including chemically impermeable gloves (e.g., nitrile) and safety goggles. Avoid dust formation via fume hoods, and implement spill containment measures (e.g., inert absorbents). Emergency procedures should address skin/eye contact with phosphate derivatives, requiring immediate rinsing and medical consultation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and stability of this complex?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to refine conditions (e.g., solvent polarity, temperature). ICReDD’s integrated approach combines computational reaction path searches with feedback loops to accelerate optimization, reducing trial-and-error cycles by >50% .

Q. What reactor design considerations improve yield in large-scale synthesis?

  • Methodological Answer : Factorial design experiments (e.g., varying stirring rate, Mn2+^{2+} concentration) identify critical parameters. Continuous-flow reactors enhance heat/mass transfer for exothermic ligand-binding steps. Membrane separation technologies (e.g., nanofiltration) isolate the product while minimizing byproduct contamination .

Q. What data gaps exist in toxicological profiling, and how can they be addressed?

  • Methodological Answer : Current gaps include ADME (absorption, distribution, metabolism, excretion) data and long-term ecotoxicological impacts. Methodologies:

  • In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic pathways.
  • In vivo models : Rodent studies quantify bioaccumulation in organs.
  • Ecotoxicity testing : Algal growth inhibition assays evaluate environmental risks .

Q. How should researchers resolve contradictions in published stability or reactivity data?

  • Methodological Answer : Conduct systematic meta-analyses of peer-reviewed studies, prioritizing datasets with standardized conditions (e.g., pH 7.4, 25°C). Reproduce conflicting experiments using controlled variables (e.g., oxygen-free environments to prevent Mn oxidation). Cross-validate findings via collaborative inter-laboratory studies .

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